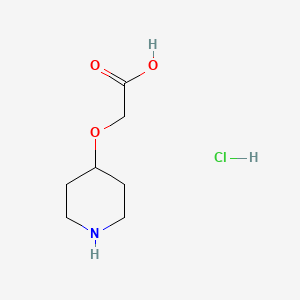
1-(4-Methylthiazol-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylthiazol-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as MTIU and has been found to have a wide range of applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
Structural and Binding Analysis
1-(4-Methylthiazol-2-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a compound that belongs to a class of chemicals with potential for diverse scientific applications, particularly in the realm of chemistry and biochemistry. While the specific compound has not been directly studied in the literature, analogs and related compounds provide insight into potential applications.
Conformational Adjustments and Binding Dynamics : Related structures such as pyrid-2-yl ureas exhibit conformational isomerism and show a propensity for binding with molecules like cytosine through hydrogen bonding and complexation mechanisms. This implies potential applications in molecular recognition and sensor development, where the specific binding interactions could be utilized for detecting or quantifying biological molecules (Chia-Hui Chien et al., 2004).
Supramolecular Chemistry : Compounds with a similar structure have been explored for their self-assembly properties and conformational adjustments, indicating possible applications in the design of new materials with precise molecular organization. Such materials could be used in nanotechnology, catalysis, or as components of molecular machines (Nithi Phukan & J. Baruah, 2016).
Catalysis and Synthesis
Synthetic Utility : Related urea and thiourea compounds have been utilized in various synthetic routes, suggesting that this compound could serve as an intermediate or reactant in the synthesis of complex organic molecules. These synthetic applications could be particularly relevant in the development of pharmaceuticals or agrochemicals (D. T. Hurst et al., 1991).
Corrosion Inhibition
Material Protection : Analogous urea-derived compounds have shown effectiveness as corrosion inhibitors, suggesting potential applications in protecting metals from corrosion. This could be particularly useful in industrial settings where metal longevity is critical, such as in pipelines or structural components (M. Jeeva et al., 2015).
Environmental Degradation Studies
Pesticide Degradation : While not directly related, studies on compounds like imazosulfuron provide insights into the environmental behavior of urea-based pesticides, suggesting potential research applications in understanding the degradation pathways and environmental fate of similar compounds. This knowledge is crucial for assessing environmental impact and for the development of more eco-friendly pest management strategies (P. Morrica et al., 2001).
Eigenschaften
IUPAC Name |
1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methyl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-10-3-5-13(6-4-10)20-8-12(7-14(20)21)18-15(22)19-16-17-11(2)9-23-16/h3-6,9,12H,7-8H2,1-2H3,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGACSUMKNDJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=NC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2466076.png)
![(1R,5S)-N-(2-methylbenzo[d]thiazol-5-yl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2466077.png)

![1-Methyl-4-[[2-(naphthalen-2-yloxymethyl)aziridin-1-yl]methyl]pyrazole](/img/structure/B2466079.png)


![6-methyl-N-(4-methylcyclohexyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2466085.png)
![2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazol-2-yl}sulfanyl)-1-(4-methylphenyl)-1-ethanone oxime](/img/structure/B2466086.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2466087.png)




